molecular formula C13H11N5O4 B5729490 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone

4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone

Cat. No. B5729490
M. Wt: 301.26 g/mol
InChI Key: GGTJTPHRGQWAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone, also known as NPC1161B, is a semi-synthetic compound with potential anti-tumor and anti-viral properties. It belongs to the class of benzaldehyde semicarbazone derivatives and has been studied extensively for its therapeutic potential.

Scientific Research Applications

4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been studied extensively for its anti-tumor and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has also been studied for its anti-viral properties, particularly against the hepatitis B virus. In addition, 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been investigated as a potential anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in tumor growth and viral replication. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has also been shown to inhibit cell proliferation and migration. In addition, 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has several advantages for lab experiments. It is a semi-synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models, making it a safe compound to work with in the laboratory. However, 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone. One area of research is to further investigate its anti-tumor properties and its potential use as a cancer treatment. Another area of research is to investigate its anti-viral properties and its potential use as a treatment for viral infections. In addition, future research could investigate the mechanism of action of 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone and its effects on various cellular processes. Finally, future research could investigate ways to improve the solubility of 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone to make it easier to work with in lab experiments.

Synthesis Methods

4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone is synthesized by the reaction of 4-hydroxybenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting product is then treated with 5-nitro-2-pyridinecarboxaldehyde to obtain 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone. The synthesis method has been optimized to produce high yields of the compound and has been reported in several research articles.

properties

IUPAC Name

[[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c14-13(19)17-16-7-9-1-4-11(5-2-9)22-12-6-3-10(8-15-12)18(20)21/h1-8H,(H3,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTJTPHRGQWAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.